![molecular formula C22H22N4O4 B358056 isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 497940-32-6](/img/structure/B358056.png)
isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyrroloquinoxaline core, along with the dimethoxyphenyl and amino groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrroloquinoxaline core. This intermediate is then reacted with isopropyl chloroformate and an amino group donor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline esters.
Scientific Research Applications
isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
isopropyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
497940-32-6 |
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Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4g/mol |
IUPAC Name |
propan-2-yl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-12(2)30-22(27)18-19-21(25-15-8-6-5-7-14(15)24-19)26(20(18)23)13-9-10-16(28-3)17(11-13)29-4/h5-12H,23H2,1-4H3 |
InChI Key |
XRUMGBKHLVLCSG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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